molecular formula C15H23N3O2 B7154916 N-(4-methoxypyridin-2-yl)-1-propan-2-ylpiperidine-4-carboxamide

N-(4-methoxypyridin-2-yl)-1-propan-2-ylpiperidine-4-carboxamide

Cat. No.: B7154916
M. Wt: 277.36 g/mol
InChI Key: IMEIBJBRUHWGBU-UHFFFAOYSA-N
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Description

N-(4-methoxypyridin-2-yl)-1-propan-2-ylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a pyridine ring substituted with a methoxy group, and a carboxamide functional group

Properties

IUPAC Name

N-(4-methoxypyridin-2-yl)-1-propan-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-11(2)18-8-5-12(6-9-18)15(19)17-14-10-13(20-3)4-7-16-14/h4,7,10-12H,5-6,8-9H2,1-3H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEIBJBRUHWGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)C(=O)NC2=NC=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxypyridin-2-yl)-1-propan-2-ylpiperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate starting materials such as 1,5-diaminopentane.

    Substitution on the Pyridine Ring: The methoxy group is introduced to the pyridine ring via nucleophilic substitution reactions using methanol and a suitable base.

    Coupling Reactions: The piperidine and pyridine rings are coupled using amide bond formation reactions, often facilitated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxypyridin-2-yl)-1-propan-2-ylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methanol and a base like sodium hydroxide for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

N-(4-methoxypyridin-2-yl)-1-propan-2-ylpiperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxypyridin-2-yl)-1-propan-2-ylpiperidine-4-carboxamide involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxypyridin-2-yl)-1-propan-2-ylpiperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its methoxy-substituted pyridine ring and piperidine carboxamide moiety make it a versatile compound for various research applications.

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